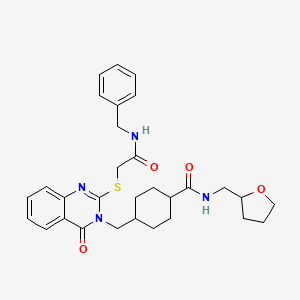

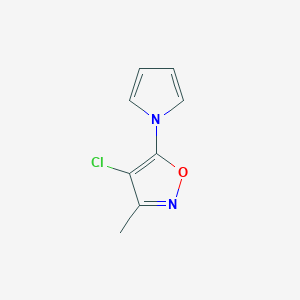

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole, also known as 4-CPMI, is an organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in various studies for its unique properties, such as its ability to act as an inhibitor of enzymes and its ability to bind to certain proteins. 4-CPMI has been used in research to study the biochemical and physiological effects of various compounds, as well as its potential for use in lab experiments.

Applications De Recherche Scientifique

Scaffold for Synthesis of Highly Functionalized Derivatives

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)isoxazole serves as a scaffold for synthesizing a variety of highly functionalized isoxazole derivatives. Ruano et al. (2005) describe the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as useful scaffolds for creating diverse and highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (J. G. Ruano, Cristina Fajardo, & M. R. Martín, 2005).

Synthesis of Amino-Isoxazoles

The compound is also pivotal in the synthesis of amino-isoxazoles. Sobenina et al. (2005) achieved the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles by reacting specific pyrroles with hydroxylamine (L. Sobenina et al., 2005).

Antifungal Activity

In the context of antifungal research, Liu et al. (2014) synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, demonstrating significant antifungal activity against Botrytis cinerea (F. Liu et al., 2014).

Alkylation and Synthesis of Derivatives

Khripach and Ivanova (1990) utilized 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole for the alkylation of enolates, leading to the synthesis of bi- and tetracyclic derivatives (V. Khripach & G. V. Ivanova, 1990).

Synthesis of Pyrrolo[2,3-d]-Isoxazoles

Rajanarendar et al. (2006) demonstrated a one-pot synthesis of 3-methyl-5-aryl-4H-pyrrolo[2,3-d]-isoxazoles, illustrating the compound's utility in synthesizing structurally complex heterocycles (E. Rajanarendar et al., 2006).

Microwave-Assisted Synthesis

Zheng et al. (2019) reported a microwave-assisted efficient synthesis of bis-isoxazole ethers, showcasing the compound's versatility in advanced synthetic methodologies (Ran Zheng et al., 2019).

Propriétés

IUPAC Name |

4-chloro-3-methyl-5-pyrrol-1-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-6-7(9)8(12-10-6)11-4-2-3-5-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQIQECQVSOFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxo-5-thien-2-ylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2451844.png)

![2-{1-Azabicyclo[2.2.2]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2451845.png)

![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/no-structure.png)

![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)

![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)